molecular formula C19H15ClFN3O3 B2730063 8-chloro-2-(3-fluoro-4-methoxybenzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 2034506-92-6

8-chloro-2-(3-fluoro-4-methoxybenzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one

Cat. No. B2730063
CAS RN: 2034506-92-6
M. Wt: 387.8
InChI Key: LRHMDGMKYDLAAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-chloro-2-(3-fluoro-4-methoxybenzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one is a useful research compound. Its molecular formula is C19H15ClFN3O3 and its molecular weight is 387.8. The purity is usually 95%.
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Scientific Research Applications

Scientific Research Applications

Anticancer Activity

Compounds with similar structures have been synthesized and tested for their anticancer activity against various human cancer cell lines, including lung, breast, and central nervous system (CNS) cancers. These compounds have shown promise at low concentrations compared to reference drugs, suggesting their potential as therapeutic agents in oncology (Hammam et al., 2005).

Anti-Inflammatory and Analgesic Agents

Novel compounds derived from similar structures have been developed with significant anti-inflammatory and analgesic activities. These compounds demonstrate high inhibitory activity on cyclooxygenase-2 (COX-2) selectivity, along with potent analgesic and anti-inflammatory effects, making them potential candidates for treating conditions requiring COX-2 inhibition (Abu‐Hashem et al., 2020).

Herbicidal Activity

The related chemical frameworks have also been explored for their utility in agriculture, particularly as herbicides. Synthesis of specific benzoylthiourea derivatives has shown good herbicidal activity, indicating the potential for development into products for weed control (Liu Chang-chun, 2006).

Antimicrobial Activity

The antimicrobial properties of compounds within this chemical class have been investigated, with several derivatives showing promising activity against a range of microbes. This suggests potential applications in the development of new antimicrobial agents (Merja et al., 2004).

Molecular Recognition and Drug Development

The structural features of pyrimidine-annelated heterocycles, including those related to the compound , make them of interest in drug development. Their ability to engage in molecular recognition processes through hydrogen bonding is crucial for targeted drug action, particularly in pharmaceuticals containing aminopyrimidine functionalities (Rajam et al., 2017).

properties

IUPAC Name

13-chloro-5-(3-fluoro-4-methoxybenzoyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClFN3O3/c1-27-16-4-2-11(8-14(16)21)18(25)23-7-6-15-13(10-23)19(26)24-9-12(20)3-5-17(24)22-15/h2-5,8-9H,6-7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRHMDGMKYDLAAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCC3=C(C2)C(=O)N4C=C(C=CC4=N3)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-chloro-2-(3-fluoro-4-methoxybenzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one

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